Uranium-236

Catalog No.
S560339
CAS No.
13982-70-2
M.F
U
M. Wt
236.04557 g/mol
Availability
Inquiry
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Uranium-236

CAS Number

13982-70-2

Product Name

Uranium-236

IUPAC Name

uranium-236

Molecular Formula

U

Molecular Weight

236.04557 g/mol

InChI

InChI=1S/U/i1-2

InChI Key

JFALSRSLKYAFGM-YPZZEJLDSA-N

SMILES

[U]

Synonyms

236U radioisotope, U-236 radioisotope, Uranium-236

Canonical SMILES

[U]

Isomeric SMILES

[236U]

Uranium-236 is a radioactive isotope of uranium with a mass number of 236. It is produced primarily through the neutron capture of uranium-235, which is the most commonly used fuel in nuclear reactors. When uranium-235 absorbs a thermal neutron, it briefly becomes uranium-236 before undergoing fission or decay. Uranium-236 has a half-life of approximately 23.42 million years and decays into thorium-232 through alpha decay. This isotope is notable for its role in the nuclear fuel cycle, particularly as a byproduct in spent nuclear fuel from reactors that utilize uranium-235 .

The primary chemical reaction involving uranium-236 occurs when it absorbs a neutron, leading to its transformation into uranium-237, which subsequently undergoes beta decay to become neptunium-237. The relevant fission reaction can be represented as follows:

\ce{^{235}_{92}U+^1_0n->^{236}_{92}U->fissionproducts+2-3neutrons}

In this process, the uranium-236 nucleus splits into two smaller nuclei (fission products) and releases additional neutrons, which can initiate further fission reactions, contributing to a chain reaction in nuclear reactors .

Uranium-236 is synthesized primarily through nuclear reactions involving uranium-235. The most common method is via neutron capture in thermal reactors where uranium-235 absorbs neutrons during fission processes. Additionally, fast neutron reactions can also produce uranium-236 from uranium-238 through the following reaction:

\ce{^{238}_{92}U+n->^{239}_{92}U->^{239}_{93}Np+e^-}

This process highlights the complexity of the nuclear fuel cycle and the interconversion between different isotopes of uranium .

Studies on the interactions involving uranium-236 primarily focus on its behavior within nuclear reactors and its radiological impact on the environment. Research indicates that while uranium-236 does not undergo fission readily when bombarded with thermal neutrons, it can still participate in reactions under certain conditions, such as in fast neutron reactors. Its low neutron capture cross-section limits its reactivity compared to other isotopes like uranium-235 and plutonium-239 .

Uranium-236 shares similarities with several other isotopes within the actinide series. Below is a comparison highlighting its uniqueness:

IsotopeHalf-LifePrimary Decay ModeFissile?Comments
Uranium-235703.8 million yearsFission (thermal neutrons)YesMain fuel for nuclear reactors
Uranium-2384.468 billion yearsAlpha decayNoMost abundant isotope; fertile material
Plutonium-23924,100 yearsBeta decayYesProduced from uranium-238; used in weapons
Neptunium-2372.144 million yearsBeta decayNoIntermediate product from uranium fission
Uranium-23268.9 yearsAlpha decayNoProduced from thorium; used in some reactor designs

Uranium-236's uniqueness lies in its relatively long half-life compared to other fission products and its role as an intermediate isotope formed during the fission process of uranium-235. It does not readily undergo fission but can be involved in neutron capture reactions .

Accelerator Mass Spectrometry represents the gold standard for uranium-236 detection at environmental levels, offering unparalleled sensitivity and specificity for this challenging isotope [1] [2]. The technique achieves detection limits as low as 10^-13 for the ^236U/^238U isotope ratio, which is approximately three orders of magnitude better than conventional mass spectrometry approaches [3]. This exceptional sensitivity stems from the unique design of accelerator mass spectrometers, which employ high-energy ion acceleration combined with sophisticated detection systems to eliminate molecular interferences and achieve ultra-low background levels.

The fundamental principle of accelerator mass spectrometry for uranium-236 analysis involves the extraction of uranium ions from a cesium sputter ion source as negative uranium oxide ions (UO^-) [1]. These ions undergo initial mass analysis through a 90-degree sector magnet before acceleration through a tandem accelerator containing helium stripper gas in the terminal [1]. The molecular ions are dissociated during this stripping process, with the resulting atomic ions undergoing secondary acceleration and subsequent mass analysis through additional magnetic and electrostatic sectors [1].

Modern accelerator mass spectrometry systems for uranium-236 analysis operate at terminal voltages ranging from 1 megavolt for compact systems to 14 megavolts for large installations [1] [4]. The compact 1 megavolt systems have demonstrated their capability to measure ^236U/^238U ratios down to approximately 10^-10 to 10^-11, making them suitable for most environmental applications [1] [4]. These systems offer several advantages including reduced operational costs, smaller facility requirements, and improved sample throughput compared to their larger counterparts.

The detection system in accelerator mass spectrometry typically employs gas ionization chambers for the minor isotopes ^236U and ^233U, while the abundant ^238U isotope is measured using offset Faraday cups [1]. The primary limitation in ^236U/^238U ratio determination arises from the potential interference of ^235U, which can form molecular isobars and follow similar trajectories through the kinematic filters [1]. Background subtraction procedures using mass 239 as a proxy for ^235U interference are routinely employed to correct for these effects [1].

Current accelerator mass spectrometry facilities achieve ^236U/^238U background ratios of approximately 9×10^-11, representing the practical detection limit for the technique [1]. Sample preparation for accelerator mass spectrometry typically requires 1-10 milligrams of uranium, with chemical separation procedures employed to remove interfering elements and concentrate the uranium fraction [5]. The analysis time per sample ranges from 2-6 hours, with sample throughput of 10-25 samples per day depending on the system configuration and measurement requirements [5].

Inductively Coupled Plasma Tandem Mass Spectrometry

Inductively Coupled Plasma Tandem Mass Spectrometry has emerged as a powerful alternative to accelerator mass spectrometry for uranium-236 detection, offering rapid analysis capabilities and commercial availability [6] [7]. The technique utilizes triple quadrupole mass spectrometry with collision/reaction cell technology to achieve detection limits approaching those of accelerator mass spectrometry while providing significantly higher sample throughput [6] [7].

The fundamental challenge in inductively coupled plasma tandem mass spectrometry uranium-236 analysis lies in the elimination of ^235U hydride interference, which forms ^235UH^+ ions at the same nominal mass as ^236U^+ [6] [8]. Modern inductively coupled plasma tandem mass spectrometry systems address this interference through sophisticated collision/reaction cell techniques employing gas mixtures such as carbon dioxide with helium [6] [8]. The collision/reaction cell operates by converting uranium ions to uranium oxide species (UO^+) while simultaneously reducing the formation of uranium hydride ions [6] [8].

Recent developments in inductively coupled plasma tandem mass spectrometry instrumentation have pushed the detection limits for ^236U/^238U ratios to unprecedented levels. The Agilent 8800 system has demonstrated the capability to measure ^236U/^238U ratios down to 3×10^-10 [6] [8], while the newer Agilent 8900 system has achieved detection limits of 10^-11 [7]. These improvements result from enhanced ion transmission, extended dynamic range, and optimized collision/reaction cell conditions [7].

The analytical protocol for inductively coupled plasma tandem mass spectrometry uranium-236 analysis typically involves the measurement of uranium isotopes in their oxide forms (U^16O^+) to take advantage of the mass shift and reduce spectral interferences [8]. The first quadrupole (Q1) selects the target uranium isotopes, while the collision/reaction cell converts these ions to their oxide forms using oxygen or carbon dioxide reaction gases [8]. The second quadrupole (Q2) then selects the uranium oxide ions for detection, effectively eliminating most polyatomic interferences [8].

Critical operational parameters for inductively coupled plasma tandem mass spectrometry uranium-236 analysis include the collision/reaction gas flow rates, which must be optimized to maximize uranium oxide formation while minimizing hydride formation [8]. Typical conditions employ 0.6 milliliters per minute carbon dioxide with 7 milliliters per minute helium, resulting in ^235UH^+/^235U^+ ratios of less than 2.4×10^-7 [8]. The use of high-efficiency sample introduction systems, such as the Apex desolvation system, further enhances sensitivity by reducing solvent loading and improving ion transmission [8].

The precision of inductively coupled plasma tandem mass spectrometry uranium-236 measurements depends on the isotope ratio level and counting statistics, with typical relative standard deviations ranging from 3-15% for ^236U/^238U ratios above 10^-10 [6] [7]. Sample preparation requirements are less stringent than for accelerator mass spectrometry, with nanogram to microgram quantities of uranium sufficient for analysis [8]. The rapid analysis capability of inductively coupled plasma tandem mass spectrometry enables sample throughput of 50-100 samples per day, making it highly attractive for high-volume screening applications [8].

Secondary Ion Mass Spectrometry for Particle Analysis

Secondary Ion Mass Spectrometry represents a specialized analytical approach for uranium-236 detection in individual particles and microscale samples [9] [10]. The technique offers unique capabilities for spatially resolved isotopic analysis, making it particularly valuable for nuclear forensics and safeguards applications where the analysis of individual uranium-bearing particles is required [9] [10].

The analytical challenge in secondary ion mass spectrometry uranium-236 analysis centers on the interference of ^235U^1H^+ ions at the same nominal mass as ^236U^+ [9] [10]. The net intensity of the ^236U signal is typically determined through peak-stripping procedures, whereby the ^235U^1H^+ contribution is estimated by applying the ^238U^1H^+/^238U^+ ratio to the ^235U^+ signal [9]. This subtraction procedure has significant implications for the uncertainty of the final ^236U abundance determination, particularly when sample sizes are limited [9].

Modern secondary ion mass spectrometry systems for uranium-236 analysis employ high-resolution magnetic sector instruments such as the Cameca IMS-1280, which provides multicollector detection capabilities for simultaneous measurement of uranium isotopes and hydride species [9]. The detection limit for ^236U by secondary ion mass spectrometry depends on several factors including uranium enrichment level, hydride formation ratio, uranium mass consumed during analysis, and detection efficiency [9].

Analytical calculations for secondary ion mass spectrometry uranium-236 detection limits have been developed based on Poisson counting statistics [9]. For uranium oxide particles with 1% detection efficiency and a hydride formation ratio of 8×10^-4, the ^236U detection limit in atom percent ranges from less than 0.0002% for natural uranium to approximately 0.005% for 90% enriched particles when consuming 1 picogram of uranium during analysis [9]. The strong dependence of detection limits on uranium enrichment level results from the hydride correction requirements [9].

Recent developments in secondary ion mass spectrometry uranium-236 analysis have focused on the investigation of uranium molecular oxide species as alternatives to elemental uranium measurements [10]. The NanoSIMS 50L system has been employed to investigate molecular species including ^235U^16O, ^236U^16O, ^238U^16O, and various hydride combinations [10]. Despite the order of magnitude greater abundance of ^236U^16O secondary ions compared to ^236U, the molecular oxide ratios have shown less accuracy than elemental ratios, requiring further development before practical implementation [10].

The sample preparation requirements for secondary ion mass spectrometry are minimal, with particles as small as 1-100 picograms of uranium suitable for analysis [9]. The spatial resolution capability of secondary ion mass spectrometry enables the analysis of individual particles with dimensions of 0.5-10 micrometers [9]. Analysis time per particle ranges from 1-3 hours, with sample throughput limited by the need for precise positioning and optimization of analytical conditions for each particle [9].

Interference Reduction Strategies in Ultra-Trace Detection

The detection of uranium-236 at ultra-trace levels requires comprehensive interference mitigation strategies to ensure accurate and reliable analytical results [11] [12]. The primary spectroscopic interferences in uranium-236 analysis include hydride formation, peak tailing effects, and polyatomic ion interferences, each requiring specific reduction approaches [11] [12].

Hydride interference represents the most significant challenge in uranium-236 detection, particularly the ^235U^1H^+ ion interference on ^236U^+ [6] [8] [11]. The extent of this interference depends on instrumental conditions, sample matrix effects, and environmental factors such as laboratory humidity [13]. Modern interference reduction strategies for hydride formation include the use of desolvation systems, collision/reaction cell techniques, and chemical separation procedures [6] [8] [11].

Desolvation systems, such as the Aridus desolvating nebulizer, have been demonstrated to significantly reduce hydride formation rates while simultaneously reducing oxide-based polyatomic interferences [11]. However, these systems may increase the formation of argide-based interferences, requiring careful optimization of operational parameters [11]. The use of collision/reaction cells with appropriate gas mixtures provides an alternative approach, with carbon dioxide and helium combinations achieving hydride reduction factors of 10^3 to 10^4 [6] [8].

Peak tailing effects from the abundant ^238U and ^235U isotopes represent another major source of interference in uranium-236 detection [6] [8] [11]. The ^236U/^238U and ^236U/^235U ratios in environmental samples typically range from 10^-11 to 10^-5, making the ^236U signal susceptible to contributions from the tails of the major isotope peaks [6] [8]. High-resolution mass spectrometry and tandem mass spectrometry techniques provide effective solutions for peak tailing interference reduction, with improvement factors of 10^2 to 10^3 routinely achieved [6] [8].

Polyatomic ion interferences in uranium-236 analysis arise from combinations of heavy elements with light atmospheric components [11] [12]. The most problematic polyatomic interferences include ^196Hg^40Ar^+, ^208Pb^28Si^+, ^204Pb^32S^+, and various platinum argide species [11] [12]. These interferences can be eliminated through rigorous chemical separation procedures using extraction chromatography resins such as UTEVA, which provide purification factors of 10^3 to 10^6 for interfering elements [11] [14].

The UTEVA resin system has been extensively optimized for uranium purification from complex matrices [14] [15]. The resin selectively retains uranium in nitric acid media while allowing most interfering elements to pass through the column [14] [15]. Sequential elution procedures using hydrochloric acid solutions of varying concentrations enable the recovery of purified uranium fractions suitable for mass spectrometric analysis [14] [15]. Chemical yields of 85-95% are typically achieved with this approach [14] [15].

Alternative purification strategies include the use of combined resin systems such as TEVA plus UTEVA configurations, which provide enhanced separation capabilities for complex sample matrices [16]. The stacked column approach enables the simultaneous separation of uranium and plutonium while removing interfering elements [16]. Coprecipitation techniques using iron hydroxide have also been developed for uranium preconcentration from large-volume samples such as seawater [17] [18].

Quality control measures for ultra-trace uranium-236 analysis include rigorous blank control procedures, background monitoring, and the use of certified reference materials [19] [20]. Procedural blanks must be maintained at levels significantly below the detection limits to ensure accurate quantification [19] [20]. Background contamination from laboratory dust and reagents represents a particular concern for facilities that have previously handled uranium materials [19] [20].

The selection of appropriate interference reduction strategies depends on the specific analytical requirements, sample matrix characteristics, and instrumental capabilities. Accelerator mass spectrometry systems rely primarily on the stripping process and kinematic filtering to eliminate molecular interferences [1] [2]. Inductively coupled plasma tandem mass spectrometry systems achieve interference reduction through collision/reaction cell techniques combined with chemical separation [6] [7] [8]. Secondary ion mass spectrometry approaches employ peak-stripping algorithms and multicollector detection systems to correct for hydride interferences [9] [10].

Wikipedia

Uranium-236

Dates

Last modified: 07-20-2023

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